7-Fluoroquinolin-8-amine

Synthetic Methodology C–F Activation Regioselectivity

Procurement pain point: Sourcing fluorinated quinoline intermediates with precise regiochemistry for SAR studies. Non-fluorinated analogs fail to replicate C7-F electronic effects. Solution: 7-Fluoroquinolin-8-amine (C₉H₇FN₂, MW 162.16). • Ortho fluoro-amino arrangement enables selective C-H functionalization & transition-metal-free C-F activation. • Key scaffold for FMS/DDR/FGFR4 kinase inhibitor libraries & antimalarial comparator SAR. • Reliable R&D quantities. Verified purity, room-temperature stable.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 1420791-32-7
Cat. No. B11918681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinolin-8-amine
CAS1420791-32-7
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)F)N)N=C1
InChIInChI=1S/C9H7FN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2
InChIKeyQSYXOSUECWOEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinolin-8-amine: Key Intermediate and Scaffold


7-Fluoroquinolin-8-amine is a fluorinated heterocyclic aromatic amine belonging to the 8-aminoquinoline class, with a molecular formula of C₉H₇FN₂ and a molecular weight of 162.16 g/mol [1]. It serves as a versatile small molecule scaffold in medicinal chemistry and as a key synthetic intermediate for constructing more complex quinoline-based compounds . The introduction of a fluorine atom at the C7 position, ortho to the 8-amino group, modifies the electronic properties and reactivity of the quinoline core, enabling selective synthetic transformations and potentially influencing biological target interactions [2].

7-Fluoroquinolin-8-amine Substitution Specificity


The specific position of the fluorine atom at C7, combined with the 8-amino group, creates a unique regiochemical and electronic environment that dictates its reactivity and potential biological profile [1]. This ortho-arrangement is critical for directed C–H functionalization strategies and influences intramolecular hydrogen bonding patterns [2]. Simply substituting another halogen or a non-fluorinated 8-aminoquinoline will alter the compound's behavior in key synthetic steps and may lead to significantly different activity profiles in biological assays, as demonstrated by the variable antimalarial activities of 7-substituted analogs [3].

7-Fluoroquinolin-8-amine: Evidence and Comparison


Regioselective C–F Bond Activation

7-Fluoroquinolin-8-amine is a product of a transition-metal-free, site-selective C–F bond activation method [1]. In polyfluoroquinolines, the C–F bond at the 8-position is selectively broken to install the 8-amino group, a regioselectivity not observed with other halogenated quinolines under the same conditions [1].

Synthetic Methodology C–F Activation Regioselectivity

Fluorine Impact on Antimalarial Potency

In a class-level study of 4-aminoquinolines, 7-fluoro substitution was associated with reduced antimalarial activity compared to 7-chloro analogs [1]. For chloroquine-susceptible P. falciparum, 7-fluoro-AQs showed IC50 values of 15–50 nM, whereas 7-chloro-AQs were more potent with IC50 values of 3–12 nM [1]. Against chloroquine-resistant strains, 7-fluoro-AQs were substantially less active (IC50 18–500 nM) [1].

Antimalarial SAR Fluorine

7-Fluoroquinolin-8-amine: Research and Industrial Applications


Synthesis of 8-Aminoquinoline Libraries via C–F Activation

Use as a key intermediate in the construction of compound libraries for drug discovery [1]. The selective C–F bond activation at the 8-position, as reported in transition-metal-free synthesis methods, allows for the efficient and regioselective introduction of diverse functional groups [1].

Tyrosine Kinase Inhibitor Development

Employ as a core scaffold for designing novel kinase inhibitors, given that substituted quinoline compounds are known to modulate protein tyrosine kinase activity [1]. The 7-fluoro-8-amino substitution pattern may be explored for developing inhibitors targeting kinases like FMS, DDR1, DDR2, FGFR4, or RIP2, as indicated by broader patent literature on aminoquinoline kinase inhibitors [2].

Antiparasitic SAR Studies

Although class-level data suggests 7-fluoro substitution may not be optimal for antimalarial activity, 8-aminoquinolines are established antiprotozoal agents [1]. 7-Fluoroquinolin-8-amine can serve as a valuable comparator compound in SAR studies to understand the impact of C7 fluorine on activity against various protozoal targets [2].

Technical Documentation Hub

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